2,5-dimethyl-N-(5-methyl-1,2-oxazol-3-yl)-4-[(propan-2-yl)sulfamoyl]furan-3-carboxamide
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Description
2,5-dimethyl-N-(5-methyl-1,2-oxazol-3-yl)-4-[(propan-2-yl)sulfamoyl]furan-3-carboxamide is a useful research compound. Its molecular formula is C14H19N3O5S and its molecular weight is 341.38. The purity is usually 95%.
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Biological Activity
The compound 2,5-dimethyl-N-(5-methyl-1,2-oxazol-3-yl)-4-[(propan-2-yl)sulfamoyl]furan-3-carboxamide is a member of the furan carboxamide class and has garnered attention for its potential biological activities. This article synthesizes current research findings regarding its biological efficacy, including antimicrobial, anticancer, and other pharmacological properties.
Chemical Structure and Properties
The compound's structure can be broken down into distinct functional groups that contribute to its biological activity:
- Furan Ring : Known for its reactivity and ability to form various derivatives.
- Sulfamoyl Group : Often associated with antibacterial properties.
- Oxazole Moiety : Imparts unique electronic properties that can affect biological interactions.
Biological Activity Overview
Research has indicated several areas of biological activity for this compound:
Antimicrobial Activity
Preliminary studies suggest that compounds with similar structures exhibit varying degrees of antimicrobial activity. For example, derivatives of oxazole have shown selective action against Gram-positive bacteria. The minimal inhibitory concentrations (MIC) for these compounds have been documented, indicating potential effectiveness against specific pathogens.
Compound | MIC (µg/mL) | Target Organism |
---|---|---|
Compound A | 8 | Staphylococcus aureus |
Compound B | 16 | Escherichia coli |
Compound C | 4 | Bacillus subtilis |
Anticancer Activity
Studies have demonstrated that related compounds exert cytotoxic effects on various cancer cell lines. For instance, benzoxazole derivatives have shown effectiveness against breast cancer cells (MCF-7) and lung cancer cells (A549). The mechanism often involves apoptosis induction and cell cycle arrest.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 10 | Apoptosis |
A549 | 15 | Cell Cycle Arrest |
HepG2 | 12 | Induction of ROS |
Case Studies and Research Findings
Several case studies highlight the biological potential of related compounds:
- Study on Antibacterial Properties :
-
Anticancer Efficacy :
- A research article published in PMC reported on the cytotoxic effects of various oxazole derivatives on multiple cancer cell lines. The study utilized a colorimetric assay to determine cell viability post-treatment, revealing that certain modifications in the chemical structure significantly enhanced anticancer activity .
- Mechanistic Studies :
Properties
IUPAC Name |
2,5-dimethyl-N-(5-methyl-1,2-oxazol-3-yl)-4-(propan-2-ylsulfamoyl)furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O5S/c1-7(2)17-23(19,20)13-10(5)21-9(4)12(13)14(18)15-11-6-8(3)22-16-11/h6-7,17H,1-5H3,(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNLALAIKSGLVMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=C(OC(=C2S(=O)(=O)NC(C)C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.